REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1([CH2:9][OH:10])[CH2:8][CH2:7]1)=[O:5])[CH3:2].C(=O)([O-])O.[Na+].CC1(C)N([O])C(C)(C)CCC1.[Br-].[Na+].Cl[O-].[Na+].S([O-])([O-])(=O)=S.[Na+].[Na+]>ClCCl>[CH:9]([C:6]1([C:4]([O:3][CH2:1][CH3:2])=[O:5])[CH2:8][CH2:7]1)=[O:10] |f:1.2,4.5,6.7,8.9.10,^1:19|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1(CC1)CO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
659 mg
|
Type
|
reactant
|
Smiles
|
CC1(CCCC(N1[O])(C)C)C
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
[Br-].[Na+]
|
Name
|
|
Quantity
|
14 mmol
|
Type
|
reactant
|
Smiles
|
Cl[O-].[Na+]
|
Name
|
sodium thiosulphate
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
Type
|
CUSTOM
|
Details
|
After stirring for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The two layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1(CC1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: CALCULATEDPERCENTYIELD | 100.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |